1-Stearoyl-rac-glycerol-d40

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C21H42O4 |

|---|---|

Molekulargewicht |

398.8 g/mol |

IUPAC-Name |

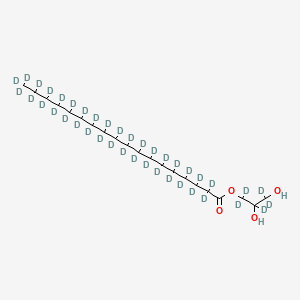

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D |

InChI-Schlüssel |

VBICKXHEKHSIBG-UHFXHMRYSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 1-Stearoyl-rac-glycerol-d40

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Stearoyl-rac-glycerol-d40, a deuterated internal standard crucial for quantitative analysis in lipidomics and drug development research. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and analytical validation of this stable isotope-labeled compound.

Introduction

This compound (also known as 1-Monostearin-d40 or MG(18:0-d40/0:0/0:0)) is the deuterium-labeled form of 1-Stearoyl-rac-glycerol.[1] Its primary application is as an internal standard for the precise quantification of its non-labeled counterpart in various biological matrices using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] The incorporation of a high number of deuterium (B1214612) atoms results in a significant mass shift, allowing for clear differentiation from the endogenous analyte while maintaining similar chemical and physical properties.

Physicochemical Properties and Data

A summary of the key quantitative data for this compound and its precursors is presented below.

| Property | Value | Reference(s) |

| Compound Name | This compound | [1] |

| Synonyms | 18:0-d40-MG, 1-Monostearin-d40, MG(18:0-d40/0:0/0:0) | [1] |

| CAS Number | 2692624-09-0 | [1] |

| Molecular Formula | C₂₁H₂D₄₀O₄ | [1] |

| Molecular Weight | 398.8 g/mol | [1] |

| Isotopic Purity | ≥99% deuterated forms (d1-d40) | [1] |

| Formulation | Crystalline solid | [1] |

| Solubility | Chloroform: 50 mg/mL | [1] |

| Storage Temperature | -20°C | [1] |

| Precursor 1: Stearic Acid-d35 | Commercially available | |

| Precursor 2: Glycerol-d5 | Commercially available, ≥98 atom % D | [3][4] |

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of commercially available deuterated precursors: stearic acid-d35 and glycerol-d5. Both enzymatic and chemical catalysis methods are viable for this reaction. An enzymatic approach is presented here for its high selectivity and milder reaction conditions.

Experimental Protocol: Enzymatic Esterification

This protocol is a representative method adapted from general procedures for monoglyceride synthesis.[5]

Materials:

-

Stearic acid-d35

-

Immobilized Candida antarctica lipase (B570770) B (Novozym 435)

-

2-methyl-2-butanol (tert-amyl alcohol), anhydrous

-

Hexane, HPLC grade

-

Ethyl acetate (B1210297), HPLC grade

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve stearic acid-d35 (1 equivalent) and glycerol-d5 (3-5 equivalents) in anhydrous 2-methyl-2-butanol. The excess of glycerol-d5 drives the reaction towards the formation of the monoester.

-

Add immobilized Candida antarctica lipase B (approximately 10% by weight of the substrates).

-

Heat the reaction mixture to 60-70°C with continuous stirring under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS analysis of aliquots.

-

Upon completion (typically 24-48 hours), cool the mixture to room temperature and remove the enzyme by filtration.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate the this compound.

-

Combine the fractions containing the pure product and evaporate the solvent to yield a crystalline solid.

Synthesis Workflow Diagram

Caption: Enzymatic synthesis workflow for this compound.

Characterization

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule and to assess the degree of deuteration.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum is expected to show a significant reduction or complete absence of signals corresponding to the protons on the stearoyl chain and the glycerol (B35011) backbone, confirming successful deuteration. Residual proton signals can be used to quantify the isotopic purity.

²H-NMR (Deuterium NMR): ²H-NMR will show signals corresponding to the deuterium atoms at the various positions on the stearoyl chain and the glycerol backbone, confirming the locations of isotopic labeling.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum will confirm the carbon skeleton of the molecule. The signals for deuterated carbons will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated analog.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic distribution of the synthesized compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of C₂₁H₂D₄₀O₄.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of the trimethylsilyl (B98337) (TMS) derivative of this compound is a common method for assessing its purity and confirming its mass. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that are shifted by +40 mass units compared to the non-labeled standard.

Characterization Workflow Diagram

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The provided experimental framework, based on established chemical principles, offers a reliable pathway for producing this essential internal standard. The detailed characterization methods are critical for ensuring the quality and reliability of the final product for its intended use in quantitative analytical studies within the pharmaceutical and life sciences sectors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Glycerol-1,1,2,3,3-d5 API for Clinical Studies, (API for Clinical Studies), ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Glycerol-1,1,2,3,3-d5 D 98atom 62502-71-0 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Glycerol-d5 | CymitQuimica [cymitquimica.com]

- 7. Glycerol (1,1,2,3,3-Dâ ) - Cambridge Isotope Laboratories, DLM-1229-5 [isotope.com]

The Biological Significance of 1-Stearoyl-rac-glycerol: A Technical Guide for Researchers

Abstract

1-Stearoyl-rac-glycerol, also known as 1-monostearin, is a monoacylglycerol that has emerged as a significant metabolite in various physiological and pathological processes. Historically viewed as a simple intermediate in lipid metabolism, recent advancements in metabolomics have illuminated its role as a potential biomarker and bioactive molecule. This technical guide provides an in-depth analysis of the biological significance of 1-stearoyl-rac-glycerol, synthesizing current knowledge for researchers, scientists, and drug development professionals. We will explore its metabolic pathways, emerging roles in cellular signaling, and its association with a range of diseases including cancer and neurological disorders. This document includes a summary of quantitative data, detailed experimental protocols for its analysis, and visualizations of its metabolic and signaling pathways to facilitate a comprehensive understanding of this multifaceted metabolite.

Introduction

1-Stearoyl-rac-glycerol is a glycerolipid consisting of a glycerol (B35011) backbone esterified with a stearic acid molecule at the sn-1 position[1]. As a monoacylglycerol (MAG), it is a fundamental component of lipid metabolism, serving as both a building block for more complex lipids and a product of their degradation[2]. While its role in energy storage and as a component of cellular membranes is well-established, its implications in disease states are becoming increasingly apparent.

Recent studies have identified altered levels of 1-stearoyl-rac-glycerol in various pathological conditions. For instance, decreased levels have been observed in colorectal and lung adenocarcinoma tissues[1], while an inverse association with prostate cancer risk has also been reported[2]. Conversely, elevated concentrations have been found in the cerebrospinal fluid of patients with inflammatory demyelinating diseases such as multiple sclerosis[1]. These findings underscore the potential of 1-stearoyl-rac-glycerol as a biomarker for disease diagnosis and prognosis. Furthermore, this guide will delve into the emerging evidence suggesting a role for monoacylglycerols in cellular signaling, expanding the biological relevance of 1-stearoyl-rac-glycerol beyond intermediary metabolism.

Metabolic Pathways of 1-Stearoyl-rac-glycerol

The cellular concentration of 1-stearoyl-rac-glycerol is tightly regulated by a series of enzymatic reactions governing its synthesis and degradation. These pathways are integral to overall lipid homeostasis.

Biosynthesis

The primary route for the de novo synthesis of 1-stearoyl-rac-glycerol involves the acylation of glycerol-3-phosphate. This process is catalyzed by the enzyme acyl-CoA:sn-glycerol-3-phosphate acyltransferase (GPAT) , which facilitates the transfer of a stearoyl group from stearoyl-CoA to the sn-1 position of glycerol-3-phosphate, forming 1-stearoyl-sn-glycerol-3-phosphate (lysophosphatidic acid)[3]. Subsequently, a phosphatase removes the phosphate (B84403) group to yield 1-stearoyl-rac-glycerol. While GPATs can accept various acyl-CoAs, their specificity contributes to the diversity of monoacylglycerols[1].

An alternative pathway involves the activity of monoacylglycerol acyltransferase (MGAT) , which is primarily known for catalyzing the formation of diacylglycerol from monoacylglycerol. However, under certain conditions, this reaction can be reversible, contributing to the cellular pool of 1-stearoyl-rac-glycerol.

Degradation

The catabolism of 1-stearoyl-rac-glycerol is primarily carried out by the enzyme monoacylglycerol lipase (B570770) (MGL) . MGL hydrolyzes the ester bond, releasing stearic acid and glycerol[4]. This reaction is a crucial step in the breakdown of triglycerides and plays a significant role in regulating the levels of bioactive lipids. The liberated stearic acid can then be utilized for energy production via β-oxidation or re-esterified into other lipid species.

Signaling Pathways Involving Monoacylglycerols

While diacylglycerols (DAGs) are well-established second messengers that activate Protein Kinase C (PKC), emerging evidence suggests that monoacylglycerols (MAGs), including 1-stearoyl-rac-glycerol, also possess signaling capabilities. MAGs are now recognized as a class of signaling lipids that can modulate various cellular processes.

Recent studies have indicated that 1-MAGs can act as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. Activation of these nuclear receptors can influence the expression of genes involved in lipid metabolism and inflammation. The hydrolysis of MAGs is regulated by enzymes such as α/β-hydrolase domain 6 (ABHD6), which is distinct from MGL and is involved in controlling the signaling pool of MAGs[5].

Although a direct, high-affinity receptor for 1-stearoyl-rac-glycerol has not yet been identified, its contribution to the overall MAG pool suggests an indirect role in these signaling cascades. The balance between MAG synthesis and degradation is therefore critical in modulating these signaling events.

Biological Significance in Disease

The dysregulation of 1-stearoyl-rac-glycerol levels has been implicated in several diseases, highlighting its potential as a biomarker and its involvement in pathological processes.

Cancer

Metabolomic studies have revealed altered levels of 1-stearoyl-rac-glycerol in various cancers. In a mouse model of azoxymethane-induced colorectal carcinogenesis, its levels were found to be decreased in tumor tissue[1]. Similarly, decreased levels have been reported in lung tissue from patients with adenocarcinoma[1]. A prospective study on prostate cancer found that higher circulating levels of 1-stearoylglycerol were statistically significantly associated with a lower risk of developing the disease[2]. This suggests a potential protective role or a significant alteration in lipid catabolism within the tumor microenvironment.

Neurological Disorders

In the context of neurological diseases, 1-stearoyl-rac-glycerol has been identified as a potential biomarker in inflammatory demyelinating conditions. Increased levels have been detected in the cerebrospinal fluid of patients with multiple sclerosis (MS), neuromyelitis optica spectrum disorder (NMOSD), and idiopathic transverse myelitis (ITM)[1]. These findings suggest a possible link between altered lipid metabolism and the neuroinflammatory processes characteristic of these disorders.

Other Diseases

Elevated serum levels of 1-stearoyl-rac-glycerol have also been observed in patients with Buruli ulcer, a necrotizing skin disease caused by Mycobacterium ulcerans[1]. This suggests a potential role in the host response to this infectious agent.

Quantitative Data on 1-Stearoyl-rac-glycerol

While numerous studies have reported relative changes in the levels of 1-stearoyl-rac-glycerol in various biological matrices, absolute quantitative data remains sparse in the literature. The following table summarizes the observed relative changes in different disease states. For context, a study on total plasma acylglycerols reported that monoacylglycerols constitute less than 3% of total acylglycerols in fasting human plasma[6].

| Biological Matrix | Disease State | Observed Change in 1-Stearoyl-rac-glycerol Level | Reference |

| Colorectal Tissue | Colorectal Carcinogenesis (mouse model) | Decreased | [1] |

| Lung Tissue | Adenocarcinoma | Decreased | [1] |

| Serum | Prostate Cancer | Inversely associated with risk (higher levels, lower risk) | [2] |

| Cerebrospinal Fluid | Multiple Sclerosis (MS) | Increased | [1] |

| Cerebrospinal Fluid | Neuromyelitis Optica Spectrum Disorder (NMOSD) | Increased | [1] |

| Cerebrospinal Fluid | Idiopathic Transverse Myelitis (ITM) | Increased | [1] |

| Serum | Buruli Ulcer | Increased | [1] |

Experimental Protocols for the Analysis of 1-Stearoyl-rac-glycerol

The accurate quantification of 1-stearoyl-rac-glycerol from biological samples requires robust and sensitive analytical methods. The most common approaches involve lipid extraction followed by analysis using mass spectrometry coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS).

Workflow for Quantification

Detailed Methodology for LC-MS/MS Analysis

This protocol is a representative method for the quantification of 1-stearoyl-rac-glycerol in plasma.

1. Sample Preparation and Lipid Extraction (MTBE Method)

-

To 100 µL of plasma, add an appropriate amount of an internal standard (e.g., 1-heptadecanoyl-rac-glycerol).

-

Add 1.5 mL of methanol (B129727) and vortex thoroughly.

-

Add 5 mL of methyl-tert-butyl ether (MTBE) and shake for 1 hour at room temperature.

-

Add 1.25 mL of water to induce phase separation and vortex for 1 minute.

-

Centrifuge at 1,000 x g for 10 minutes.

-

Collect the upper organic phase and dry it under a stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute the monoacylglycerols.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 55 °C.

3. Mass Spectrometry

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for 1-Stearoyl-rac-glycerol: Monitor the transition of the precursor ion (e.g., [M+NH4]+) to a specific product ion.

-

Data Analysis: Quantify the peak area of 1-stearoyl-rac-glycerol relative to the peak area of the internal standard.

Detailed Methodology for GC-MS Analysis

This protocol is a representative method involving derivatization for GC-MS analysis.

1. Lipid Extraction and Derivatization

-

Perform lipid extraction as described in the LC-MS/MS protocol.

-

To the dried lipid extract, add 50 µL of a silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

-

Incubate at 60 °C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

2. Gas Chromatography

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: A temperature gradient suitable for the elution of the derivatized monoacylglycerols.

3. Mass Spectrometry

-

Ionization Mode: Electron Ionization (EI).

-

Analysis Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the TMS-derivatized 1-stearoyl-rac-glycerol.

-

Data Analysis: Quantify based on the peak area of the selected ions relative to a derivatized internal standard.

Conclusion

1-Stearoyl-rac-glycerol is a metabolite of growing importance, extending beyond its classical role in intermediary lipid metabolism. Its altered levels in various diseases, including cancer and neurological disorders, position it as a promising biomarker. Furthermore, the emerging role of monoacylglycerols in cellular signaling opens new avenues for research into the biological functions of 1-stearoyl-rac-glycerol. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to accurately quantify this metabolite and further elucidate its role in health and disease. Future studies focusing on the absolute quantification of 1-stearoyl-rac-glycerol in various tissues and its direct interaction with signaling molecules will be crucial in fully understanding its biological significance and harnessing its potential in clinical applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. Cholesterol esterase activity in cerebrospinal fluid of multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mono-, di- and triacylglycerol concentrations in human plasma: effects of heparin injection and of a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Metabolic Fate and In Vivo Tracing of 1-Stearoyl-rac-glycerol-d40

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate and in vivo tracing of 1-Stearoyl-rac-glycerol-d40, a deuterated monoacylglycerol used as a tracer in lipid metabolism studies. This document details the metabolic pathways, experimental protocols for in vivo studies, and data analysis techniques.

Introduction to this compound and its Application

This compound is a stable isotope-labeled version of the monoacylglycerol 1-stearoylglycerol. The deuterium (B1214612) labeling on the stearoyl chain allows for its differentiation from endogenous lipids, making it a powerful tool for tracing the absorption, distribution, and metabolic conversion of 1-monoacylglycerols in vivo. Such studies are crucial for understanding lipid metabolism in health and disease, as well as for the development of lipid-based drug delivery systems.

Metabolic Fate of this compound

Following oral administration, this compound is primarily absorbed in the small intestine via the "monoglyceride pathway." The metabolic fate of this molecule can be summarized by two main routes:

-

Re-esterification: A significant portion of the absorbed this compound is taken up by enterocytes and re-esterified to form diacylglycerols (DAGs) and triacylglycerols (TAGs). This process is primarily catalyzed by monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT) enzymes. The newly synthesized deuterated lipids are then incorporated into chylomicrons and transported into the lymphatic system, eventually entering the bloodstream.

-

Hydrolysis: Alternatively, this compound can be hydrolyzed by lipases into deuterated stearic acid (stearic acid-d35) and deuterated glycerol (B35011) (glycerol-d5). The released deuterated fatty acid can be activated to its acyl-CoA derivative and then utilized for the synthesis of various complex lipids or undergo beta-oxidation for energy production. The glycerol component is primarily absorbed into the portal vein and transported to the liver, where it can be used for gluconeogenesis or glycolysis.

The balance between these two pathways can be influenced by various factors, including the physiological state of the organism and the presence of other dietary lipids.

Quantitative Data on Tissue Distribution

While specific quantitative data for the tissue distribution of this compound is not extensively available in the public literature, the following table provides a representative overview of the expected distribution of the deuterated label (primarily as stearic acid-d35 incorporated into various lipid classes) at different time points after oral administration, based on general principles of lipid metabolism and data from analogous tracer studies.

| Tissue | 4 hours | 24 hours | 48 hours |

| Plasma | High | Moderate | Low |

| Description | Peak concentration due to absorption and transport in chylomicrons and lipoproteins. | Clearance from circulation as lipids are taken up by tissues. | Return to near-baseline levels. |

| Liver | High | High | Moderate |

| Description | Rapid uptake of chylomicron remnants and processing of deuterated lipids. | Active lipid synthesis and repackaging into lipoproteins. | Turnover and export of labeled lipids. |

| Adipose Tissue | Moderate | High | High |

| Description | Initial uptake of circulating triglycerides. | Significant storage of deuterated triglycerides. | Long-term storage depot for the labeled fatty acid. |

| Skeletal Muscle | Moderate | Moderate | Low |

| Description | Uptake for energy utilization and storage as intramyocellular lipids. | Turnover of intramyocellular lipids. | Lower retention compared to adipose tissue. |

| Heart | Moderate | Moderate | Low |

| Description | Uptake of fatty acids for energy production. | High metabolic turnover. | Limited long-term storage. |

| Small Intestine | High | Low | Low |

| Description | High concentration during absorption and initial esterification. | Minimal retention after the absorption phase. | Return to baseline. |

Experimental Protocols

This section details the methodologies for conducting an in vivo tracing study using this compound.

Animal Model and Administration of Tracer

-

Animal Model: C57BL/6 mice are a commonly used model for lipid metabolism studies. Animals should be housed in a controlled environment with a standard chow diet and a 12-hour light/dark cycle.

-

Tracer Formulation: this compound can be formulated in a vehicle suitable for oral administration, such as corn oil or a solution containing TPGS (d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate) for improved solubility. A typical dose for mice is in the range of 100-200 mg/kg body weight.

-

Administration: The tracer is administered to fasted animals via oral gavage to ensure a standardized and quantifiable dose.

Sample Collection

-

Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24, and 48 hours) via tail vein or retro-orbital bleeding. Plasma is separated by centrifugation and stored at -80°C.

-

Tissue Harvesting: At the end of the experiment (or at specific time points for different cohorts), animals are euthanized, and tissues of interest (liver, adipose tissue, skeletal muscle, heart, small intestine, etc.) are rapidly excised, weighed, and flash-frozen in liquid nitrogen to quench metabolic activity. Tissues are then stored at -80°C until analysis.

Lipid Extraction from Tissues

A modified Folch method is commonly used for total lipid extraction:

-

Homogenize a known weight of tissue in a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727).

-

Add a saline solution (e.g., 0.9% NaCl) to induce phase separation.

-

Centrifuge to separate the layers. The lower organic phase contains the lipids.

-

Collect the lower phase and wash it with a mixture of methanol and saline.

-

Evaporate the solvent under a stream of nitrogen and resuspend the lipid extract in a known volume of a suitable solvent (e.g., chloroform or methanol).

Sample Preparation for Mass Spectrometry

-

Hydrolysis (for fatty acid analysis): To analyze the incorporation of deuterated stearic acid into different lipid classes, the lipid extract can be hydrolyzed (e.g., using methanolic HCl) to release free fatty acids.

-

Derivatization (for GC-MS): If gas chromatography-mass spectrometry (GC-MS) is used, the fatty acids are often derivatized (e.g., to fatty acid methyl esters - FAMEs) to improve their volatility and chromatographic properties.

-

Direct Infusion or LC-MS/MS (for intact lipid analysis): For the analysis of intact deuterated glycerolipids, the lipid extract can be directly infused into the mass spectrometer or separated by liquid chromatography prior to mass analysis (LC-MS/MS).

Mass Spectrometry Analysis

-

Instrumentation: High-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) or Orbitrap instruments, are ideal for resolving the isotopic peaks of the deuterated and non-deuterated lipids. Triple quadrupole mass spectrometers are well-suited for targeted quantitative analysis using multiple reaction monitoring (MRM).

-

Ionization: Electrospray ionization (ESI) is the most common ionization technique for lipid analysis.

-

Data Analysis: The relative abundance of the deuterated isotopologues of stearic acid and various glycerolipids is determined from the mass spectra. Quantification is typically performed by comparing the peak area of the deuterated analyte to that of a non-deuterated internal standard.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic fate of orally administered this compound.

Caption: Experimental workflow for in vivo tracing of this compound.

Conclusion

The in vivo tracing of this compound provides valuable insights into the complex dynamics of lipid metabolism. By employing the detailed experimental protocols and analytical methods outlined in this guide, researchers can effectively track the metabolic fate of this deuterated monoacylglycerol, contributing to a deeper understanding of lipid biochemistry and its role in health and disease. This knowledge is instrumental for the development of novel therapeutic strategies and advanced drug delivery systems.

A Technical Guide to 1-Stearoyl-rac-glycerol-d40 for Lipid Localization and Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 1-Stearoyl-rac-glycerol-d40, a deuterated monoacylglycerol, as a powerful tool for lipid localization and imaging studies. Stable isotope labeling, coupled with advanced mass spectrometry imaging techniques, offers a precise method for tracing the metabolic fate of lipids and visualizing their distribution within cells and tissues. This guide provides an overview of the underlying principles, detailed experimental protocols, and the metabolic pathways involved.

Introduction to Deuterated Lipids in Mass Spectrometry Imaging

Stable isotope-labeled compounds, such as this compound, are invaluable tools in lipidomics.[1] The incorporation of deuterium (B1214612) (²H) creates a mass shift that allows for the clear differentiation of the labeled lipid from its endogenous, non-labeled counterparts by mass spectrometry. This distinction is fundamental for "pulse-chase" experiments, where the uptake, transport, and conversion of the deuterated lipid can be tracked over time.

Mass Spectrometry Imaging (MSI), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI), enables the label-free visualization of hundreds of molecules, including lipids, directly from tissue sections.[2][3] By analyzing the spatial distribution of this compound and its metabolic derivatives, researchers can gain critical insights into lipid metabolism in specific anatomical regions or even at the single-cell level.[4]

Physicochemical Properties and Quantitative Data

This compound is a synthetic monoacylglycerol where the stearoyl chain and the glycerol (B35011) backbone are heavily enriched with deuterium. This high level of deuteration ensures a significant mass difference, facilitating its detection and quantification.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂D₄₀O₄ | --INVALID-LINK-- |

| Formula Weight | 398.9 g/mol | --INVALID-LINK-- |

| Purity | ≥98% deuterated forms | --INVALID-LINK-- |

| Formulation | Crystalline solid | --INVALID-LINK-- |

| Solubility | Soluble in chloroform (B151607) and DMSO | --INVALID-LINK-- |

| Storage Conditions | -20°C | --INVALID-LINK-- |

When used as a tracer, the relative abundance of this compound and its metabolites can be quantified in different cellular compartments or tissue regions. Below is a representative table of quantitative data that could be obtained from a MALDI-MSI experiment tracking the metabolism of this lipid in a cell culture model.

| Metabolite | Region of Interest 1 (e.g., Lipid Droplets) Relative Abundance (%) | Region of Interest 2 (e.g., Endoplasmic Reticulum) Relative Abundance (%) |

| This compound | 15.2 ± 2.1 | 65.8 ± 5.4 |

| Diacylglycerol-d40 (DAG-d40) | 35.7 ± 3.5 | 20.1 ± 2.9 |

| Triacylglycerol-d40 (TAG-d40) | 48.1 ± 4.2 | 12.5 ± 1.8 |

| Phosphatidylcholine-d35 (PC-d35) | 1.0 ± 0.3 | 1.6 ± 0.5 |

Metabolic Fate of 1-Stearoyl-rac-glycerol

Upon entering the cell, 1-stearoyl-rac-glycerol is primarily metabolized through pathways involved in the synthesis of more complex lipids, such as diacylglycerols (DAG) and triacylglycerols (TAG), which are the main components of lipid droplets.[5] It can also be hydrolyzed to release the deuterated stearic acid, which can then be re-esterified into various lipid species.

The following diagram illustrates the primary metabolic pathway for 1-stearoyl-rac-glycerol, leading to its incorporation into triacylglycerols and subsequent storage in lipid droplets.

Caption: Metabolic pathway of this compound incorporation into triacylglycerols.

The formation of lipid droplets is a multi-step process that begins with the synthesis of neutral lipids within the endoplasmic reticulum.[6] These lipids accumulate and form a lens-like structure within the ER membrane, which then buds off into the cytoplasm to form a mature lipid droplet.[7]

Caption: The process of lipid droplet biogenesis.

Experimental Protocols

The following sections provide detailed methodologies for conducting lipid localization and imaging studies using this compound.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells of interest (e.g., hepatocytes, adipocytes) on appropriate tissue culture plates or slides suitable for MSI.

-

Labeling Medium Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).

-

Pulse Labeling: Replace the normal culture medium with the labeling medium and incubate the cells for a defined period (the "pulse"). This period can range from minutes to hours depending on the metabolic process being investigated.

-

Chase Period: After the pulse, remove the labeling medium, wash the cells with phosphate-buffered saline (PBS), and replace it with normal culture medium. The "chase" period allows for the tracking of the labeled lipid through metabolic pathways.

-

Time Points: Harvest cells at various time points during the chase period to create a temporal map of lipid metabolism.

Sample Preparation for MALDI-MSI

Proper sample preparation is critical for high-quality MALDI-MSI data.[2]

-

Cell Harvesting and Washing: For cell cultures, aspirate the medium and wash the cells twice with cold PBS.

-

Tissue Sectioning: For tissue samples, embed the tissue in a suitable matrix (e.g., gelatin) and cryosection to a thickness of 10-20 µm. Mount the sections onto conductive slides (e.g., ITO-coated glass slides).

-

Fixation (Optional): For some applications, cells or tissue sections can be fixed with paraformaldehyde to preserve morphology.

-

Matrix Application: Apply a suitable MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) uniformly over the sample. This can be done using an automated sprayer or by manual methods. The matrix is essential for the desorption and ionization of the lipid molecules.

MALDI-MSI Data Acquisition

-

Instrument Calibration: Calibrate the mass spectrometer using a standard of known masses to ensure high mass accuracy.

-

Image Acquisition: Define the region of interest on the sample. The laser is then rastered across this region, acquiring a mass spectrum at each pixel.

-

Data Parameters: Set the appropriate laser intensity, mass range, and spatial resolution for the experiment. A higher spatial resolution will provide more detailed images but will also increase the acquisition time.

Data Analysis and Visualization

-

Ion Image Generation: Generate ion images for the m/z values corresponding to this compound and its expected metabolites.

-

Image Overlay: Overlay the ion images with an optical image of the sample to correlate the lipid distribution with cellular or tissue morphology.

-

Quantitative Analysis: Quantify the relative abundance of the deuterated lipids in different regions of interest by analyzing the signal intensity in the corresponding pixels.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for a lipid localization and imaging study using this compound.

Caption: Workflow for lipid imaging with this compound.

Conclusion

This compound is a versatile and powerful tool for researchers in lipidomics, cell biology, and drug development. Its use in conjunction with mass spectrometry imaging provides a dynamic and spatially resolved view of lipid metabolism. The methodologies and pathways described in this guide offer a framework for designing and executing experiments to unravel the complex roles of monoacylglycerols and their metabolic products in health and disease. The ability to trace the fate of specific lipid species at a subcellular level opens up new avenues for understanding lipid-related pathologies and for the development of targeted therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive Approach for Sequential MALDI-MSI Analysis of Lipids, N-Glycans, and Peptides in Fresh-Frozen Rodent Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the In Vivo Deuteration of Native Phospholipids by Mass Spectrometry Yields Guidelines for Their Regiospecific Customization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imaging of lipid species by MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 6. Lipid Droplet Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Emerging Role of 1-Monostearin in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monostearin, a monoacylglycerol comprised of glycerol (B35011) and stearic acid, has traditionally been viewed as an intermediate in lipid metabolism. However, emerging evidence suggests a more nuanced role for this molecule in cellular signaling. This technical guide synthesizes the current, albeit limited, understanding of 1-monostearin's involvement in cellular processes, with a particular focus on its potential implications in cancer biology. While direct evidence remains scarce, this document outlines a hypothesized signaling pathway based on the structural similarity of 1-monostearin to the well-characterized second messenger diacylglycerol (DAG). Furthermore, it provides a compilation of relevant quantitative data, detailed experimental protocols to facilitate further research, and visual representations of the proposed signaling cascades and experimental workflows.

Introduction to 1-Monostearin

1-Monostearin, also known as 1-stearoyl-rac-glycerol or glyceryl monostearate, is a lipid molecule belonging to the monoacylglycerol (MAG) class.[1] Monoacylglycerols are increasingly recognized not just as metabolic intermediates but also as active signaling molecules in various physiological and pathological processes.[2][3] The cellular concentration of MAGs is tightly regulated by specific enzymes, primarily monoacylglycerol lipase (B570770) (MAGL) and α/β-hydrolase domain 6 (ABHD6), which catalyze their degradation.[2][4]

A pivotal study has brought 1-monostearin into the spotlight by demonstrating a statistically significant inverse association between circulating levels of 1-stearoylglycerol (1-SG) and the risk of prostate cancer.[5] This finding suggests a potential role for 1-monostearin in the complex landscape of cancer cell signaling, warranting a deeper investigation into its molecular mechanisms.

Hypothesized Cellular Signaling Pathway of 1-Monostearin

Given the structural resemblance of 1-monostearin to diacylglycerol (DAG), a canonical activator of Protein Kinase C (PKC), it is plausible that 1-monostearin may exert its effects through similar signaling cascades. This section outlines a hypothesized pathway, which serves as a framework for future experimental validation.

Regulation of 1-Monostearin Levels

The intracellular concentration of 1-monostearin is likely a key determinant of its signaling potential. This concentration is maintained by a balance between its synthesis from diacylglycerols and its degradation by lipases.

Figure 1: Regulation of intracellular 1-monostearin levels.

Hypothesized Downstream Signaling

We propose that elevated levels of 1-monostearin could lead to the activation of PKC, which in turn could influence key cancer-related pathways such as the PI3K/Akt and MAPK/ERK pathways. The observed inverse correlation with prostate cancer risk suggests that the net effect of this signaling cascade might be tumor-suppressive in certain contexts.

Figure 2: Hypothesized 1-monostearin signaling cascade.

Quantitative Data

To date, the most significant quantitative data regarding 1-monostearin's role in a disease context comes from a prospective, nested case-control study on prostate cancer risk.

| Parameter | Value | 95% Confidence Interval | p-value | Study Population | Reference |

| Odds Ratio (OR) for Prostate Cancer Risk per 1 SD increase in 1-Stearoylglycerol | 0.34 | 0.20 - 0.58 | 6.3 x 10-5 | Male Smokers | [5] |

Experimental Protocols

To facilitate further investigation into the signaling role of 1-monostearin, this section provides detailed methodologies for key experiments.

Quantification of Intracellular 1-Monostearin

This protocol outlines a method for the extraction and quantification of 1-monostearin from cultured cells using liquid chromatography-mass spectrometry (LC-MS).

Figure 3: Workflow for 1-monostearin quantification.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest (e.g., prostate cancer cell lines like LNCaP or PC-3) under standard conditions. Treat with 1-monostearin or vehicle control for desired time points.

-

Cell Harvesting: Aspirate media, wash cells twice with ice-cold phosphate-buffered saline (PBS), and scrape cells into a conical tube. Centrifuge to pellet the cells.

-

Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform (B151607):methanol:water (1:2:0.8 v/v/v). Vortex vigorously and incubate on ice. Add chloroform and water to achieve a final ratio of 2:2:1.8, vortex, and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

Sample Preparation for LC-MS: Dry the extracted lipids under a stream of nitrogen. Reconstitute the lipid film in a suitable solvent for LC-MS analysis (e.g., methanol).

-

LC-MS/MS Analysis: Inject the sample onto a reverse-phase C18 column coupled to a high-resolution mass spectrometer. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid) to separate the lipids.

-

Data Analysis: Identify 1-monostearin based on its accurate mass and fragmentation pattern (MS/MS). Quantify the peak area and determine the concentration using a standard curve generated with purified 1-monostearin.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a non-radioactive, ELISA-based assay to determine if 1-monostearin can directly activate PKC.

Methodology:

-

Plate Preparation: Use a microtiter plate pre-coated with a PKC substrate peptide.

-

Reaction Setup: In each well, add the following components in order:

-

Assay Dilution Buffer

-

Purified, active PKC enzyme

-

1-Monostearin at various concentrations (or a known PKC activator like PMA as a positive control, and a vehicle control).

-

ATP to initiate the kinase reaction.

-

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for phosphorylation of the substrate.

-

Detection:

-

Wash the wells to remove ATP and unbound components.

-

Add a phospho-specific antibody that recognizes the phosphorylated substrate. Incubate to allow binding.

-

Wash away unbound primary antibody.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate to allow binding.

-

Wash away unbound secondary antibody.

-

Add a chromogenic HRP substrate (e.g., TMB). A color change will occur in proportion to the amount of phosphorylated substrate.

-

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Compare the absorbance values of the 1-monostearin-treated wells to the control wells to determine the effect on PKC activity.

Western Blot Analysis of Downstream Signaling Pathways

This protocol details the steps to assess the effect of 1-monostearin on the phosphorylation status of key proteins in the Akt and ERK pathways.

Methodology:

-

Cell Lysis: Treat cultured cells with 1-monostearin for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt (p-Akt, total Akt) and ERK (p-ERK, total ERK).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of 1-monostearin on pathway activation.

Conclusion and Future Directions

The current understanding of 1-monostearin's role in cellular signaling is in its infancy. The inverse correlation with prostate cancer risk provides a compelling rationale for further investigation. The hypothesized signaling pathway presented in this guide, centered around the potential activation of PKC and subsequent modulation of cancer-related pathways, offers a testable framework for future research. The provided experimental protocols are intended to equip researchers with the necessary tools to elucidate the precise molecular mechanisms by which 1-monostearin exerts its biological effects. Future studies should focus on validating the proposed pathway, identifying direct protein interactors of 1-monostearin, and exploring its therapeutic potential in cancer and other diseases.

References

- 1. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Subcellular localization and some properties of monoacylglycerol lipase in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studying Lipid–Protein Interactions Using Protein–Lipid Overlay and Protein–Liposome Association Assays | Springer Nature Experiments [experiments.springernature.com]

- 4. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 5. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

1-Stearoyl-rac-glycerol-d40: A Technical Guide for Lipid Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-rac-glycerol-d40 is a deuterated synthetic monoacylglycerol that serves as a powerful tool for investigating the intricate pathways of lipid metabolism. Its isotopic labeling allows for the precise tracing of the stearoyl acyl chain as it is incorporated into more complex lipids, such as diacylglycerols (DAG) and triacylglycerols (TAG). This technical guide provides an in-depth overview of the application of this compound in lipid metabolism research, complete with experimental protocols, data presentation, and pathway visualizations. The stability and distinct mass shift imparted by the deuterium (B1214612) atoms make it an ideal internal standard and tracer for mass spectrometry-based lipidomics.

Core Properties and Applications

This compound is the deuterium-labeled version of 1-Stearoyl-rac-glycerol. Deuteration increases the molecular weight of the compound, which allows it to be distinguished from its endogenous, non-labeled counterparts by mass spectrometry. This property is invaluable for quantitative and metabolic flux analyses.

Primary Applications:

-

Internal Standard: It is frequently used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of endogenous 1-stearoyl-rac-glycerol.

-

Metabolic Tracer: As a stable isotope-labeled compound, it can be introduced into in vitro or in vivo systems to trace the metabolic fate of the stearoyl group through various lipid synthesis and degradation pathways.

Metabolic Pathways of 1-Stearoyl-rac-glycerol

1-Stearoyl-rac-glycerol is a key intermediate in several metabolic pathways. Once introduced into a biological system, it can be metabolized by a series of enzymes.

Key Metabolic Conversions:

-

Acylation to Diacylglycerol (DAG): Monoacylglycerol acyltransferase (MGAT) enzymes catalyze the addition of a second fatty acyl-CoA to 1-stearoyl-rac-glycerol, forming a diacylglycerol.

-

Further Acylation to Triacylglycerol (TAG): Diacylglycerol acyltransferase (DGAT) enzymes then acylate the newly formed diacylglycerol to produce a triacylglycerol, the primary form of energy storage in cells.

-

Hydrolysis: Monoacylglycerol lipase (B570770) (MAGL) can hydrolyze 1-stearoyl-rac-glycerol back to stearic acid and glycerol.

These pathways are central to lipid homeostasis and are often dysregulated in metabolic diseases.

An In-depth Technical Guide to the Enzymatic Processing of 1-Monostearin in Tissues

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monostearin, also known as 1-stearoyl-rac-glycerol, is a monoacylglycerol (MAG) consisting of a glycerol (B35011) molecule esterified to a molecule of stearic acid at the sn-1 position.[1][2] As a key intermediate in lipid metabolism, it is involved in the digestion and absorption of fats, cellular signaling, and energy storage. The enzymatic processing of 1-monostearin is critical for maintaining lipid homeostasis, and its dysregulation has been implicated in various pathological conditions.[3][4] Recent metabolomic studies have identified circulating 1-monostearin as a potential biomarker, notably its inverse association with prostate cancer risk, highlighting the importance of understanding its metabolic pathways.[4]

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of 1-monostearin in tissues. It details the primary enzymes involved, their tissue distribution, the associated biochemical pathways, and detailed protocols for experimental analysis.

Key Enzymes in 1-Monostearin Hydrolysis

The breakdown of 1-monostearin is primarily catalyzed by a class of serine hydrolases. While one enzyme is dominant, others contribute to this metabolic process.

Monoacylglycerol Lipase (B570770) (MGL)

Monoacylglycerol lipase (MGL), also known as monoacylglycerol lipase (MAGL), is the principal enzyme responsible for the hydrolysis of monoacylglycerols into a free fatty acid and glycerol.[3][5] It is a 33 kDa serine hydrolase that plays a crucial role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a related MAG.[6][7][8] Given its broad substrate specificity for monoglycerides, MGL is the key catabolic enzyme for 1-monostearin.[5] The enzyme does not show a preference for the sn-1 or sn-2 position.[5]

Hormone-Sensitive Lipase (HSL)

Hormone-sensitive lipase is another intracellular enzyme with significant MAG hydrolase activity.[5] While its primary role is in the mobilization of fatty acids from stored triglycerides in adipose tissue, it can partially compensate for MGL deficiency, demonstrating its contribution to monoglyceride catabolism.[5]

Other Carboxylesterases

Studies have shown that certain nonspecific carboxylesterases found in liver microsomes are capable of hydrolyzing long-chain monoacylglycerides, suggesting they may also play a minor role in 1-monostearin processing.[9]

Tissue Distribution and Subcellular Localization

MGL is ubiquitously expressed across various tissues, though its activity levels differ significantly, indicating tissue-specific roles in lipid metabolism.

Subcellular Localization: MGL exhibits broad subcellular distribution. It has been identified in the cytosol and associated with the plasma membrane, endoplasmic reticulum, and lipid droplets.[5] In brain tissue, over 90% of MGL activity is found in the membrane fraction, often with a presynaptic localization, which is critical for its role in regulating endocannabinoid signaling.[5][6]

Data Presentation: Tissue Distribution of MGL

The following table summarizes the expression and activity levels of MGL in various tissues based on collected data.

| Tissue | Relative Expression/Activity Level | Key Functions | Reference |

| Brain | High | Regulation of endocannabinoid (2-AG) signaling | [5][6] |

| Adipose Tissue (White & Brown) | Highest | Fatty acid mobilization, lipolysis | [5] |

| Gastrointestinal Tract | High (Duodenum > Ileum > Colon) | Digestion, regulation of intestinal motility | [10] |

| Liver | High | Lipid metabolism, gluconeogenesis precursor supply | [3][11] |

| Muscle (Skeletal & Myocardium) | Present | Local energy metabolism | [11] |

Biochemical Pathways and Signaling Implications

The hydrolysis of 1-monostearin is a central node connecting lipid catabolism with energy production and cellular signaling.

The Hydrolysis Reaction

MGL catalyzes the cleavage of the ester bond in 1-monostearin, releasing stearic acid and glycerol.

Metabolic Fate of Products

-

Glycerol: The glycerol backbone is transported to the liver, where it can be phosphorylated by glycerol kinase to glycerol-3-phosphate. This intermediate can then enter glycolysis to be oxidized for energy or serve as a substrate for gluconeogenesis to produce glucose, which is especially important during fasting.[12]

-

Stearic Acid: This saturated fatty acid can be activated to stearoyl-CoA and undergo β-oxidation within the mitochondria to generate ATP. Alternatively, it can be re-esterified into other lipids like triglycerides for storage or phospholipids (B1166683) for membrane synthesis.

Signaling Implications of MGL Activity

While 1-monostearin itself is not a primary signaling molecule, the activity of its processing enzyme, MGL, is a critical control point in other signaling pathways. The most well-characterized role is in the endocannabinoid system, where MGL degrades 2-AG. Inhibition of MGL leads to elevated 2-AG levels, enhancing cannabinoid receptor activation, which has therapeutic potential for pain, inflammation, and anxiety.[3] The hydrolysis of 2-AG also releases arachidonic acid, a precursor to pro-inflammatory prostaglandins, thus linking MGL to neuroinflammation.[3]

Experimental Protocols

Investigating the enzymatic processing of 1-monostearin requires robust and validated methodologies. Below are detailed protocols for tissue preparation and enzyme activity assays.

General Protocol for Tissue Homogenate Preparation

This protocol is a prerequisite for most enzymatic assays.

-

Tissue Collection: Excise tissues of interest from animal models and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.

-

Homogenization: Weigh approximately 40 mg of frozen tissue and homogenize in 4 volumes of ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and protease inhibitors).[13] Homogenization can be performed using a Dounce or mechanical homogenizer.

-

Centrifugation: Centrifuge the homogenate at 13,000 x g for 10-15 minutes at 4°C to pellet insoluble material.[13]

-

Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic and solubilized membrane proteins, and keep it on ice.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA assay. This is essential for normalizing enzyme activity.

Protocol 1: MGL Activity Assay (LC/MS-Based)

This method offers high specificity and sensitivity by directly quantifying the product of the enzymatic reaction (e.g., stearic acid or a labeled glycerol analog).[7][8]

-

Reagents:

-

Tissue Lysate (from section 4.1)

-

Assay Buffer (50 mM Tris-HCl, pH 7.4)

-

Substrate: 1-Monostearin (or a suitable analog like 2-arachidonoyl-sn-glycerol for general MGL activity) dissolved in DMSO.

-

Internal Standard (e.g., deuterated stearic acid) for quantification.

-

Stop Solution (e.g., ice-cold acetonitrile (B52724) or methanol).

-

-

Procedure:

-

Thaw tissue lysate on ice. Dilute to a final protein concentration of 0.1-1.0 mg/mL in Assay Buffer.

-

In a microcentrifuge tube, combine 90 µL of the diluted lysate with 5 µL of Assay Buffer. Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 5 µL of the 1-monostearin substrate solution (final concentration typically 10-50 µM).

-

Incubate the reaction at 37°C for 15-30 minutes. Reaction time should be optimized to ensure linear product formation.

-

Terminate the reaction by adding 200 µL of ice-cold Stop Solution containing the internal standard.

-

Vortex vigorously and centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC/MS Analysis:

-

Use a suitable C18 reversed-phase chromatography column to separate the analyte (stearic acid) from other components.

-

Employ mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive detection and quantification of the analyte and the internal standard.

-

Calculate enzyme activity based on the amount of product formed per unit time per amount of protein (e.g., in nmol/min/mg protein).

-

Protocol 2: MGL Activity Assay (Colorimetric)

This high-throughput method measures the glycerol produced from 1-monostearin hydrolysis.[13]

-

Reagents:

-

Tissue Lysate (from section 4.1)

-

Lipase Assay Buffer

-

Lipase Substrate (e.g., a triglyceride emulsion which can be adapted for monostearin, or purified 1-monostearin solubilized with a detergent).

-

Glycerol Standard (for standard curve).

-

Probe and Enzyme Mix (from a commercial kit, typically containing enzymes to convert glycerol to an intermediate that reacts with the probe).

-

-

Procedure:

-

Standard Curve: Prepare a glycerol standard curve (e.g., 0 to 10 nmol/well) according to the kit manufacturer's instructions.[13]

-

Sample Preparation: Add 2-50 µL of tissue lysate into wells of a 96-well plate. Adjust the volume to 50 µL with Assay Buffer. Prepare a background control for each sample without the lipase substrate.

-

Reaction Mix: Prepare a master mix containing Assay Buffer, Probe, and Enzyme Mix. Add 50 µL of this mix to each well (including standards and samples).

-

Initiation: Initiate the reaction by adding 2 µL of the 1-monostearin substrate.

-

Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the absorbance (e.g., at 570 nm) at two time points (T1 and T2) to determine the rate of reaction.[13]

-

-

Calculation:

-

Subtract the background control reading from the sample reading.

-

Determine the concentration of glycerol produced using the standard curve.

-

Calculate the lipase activity using the formula: Activity (U/mL) = (B / (T2 - T1) x V) x Dilution Factor Where B is the glycerol amount from the standard curve, T is time, and V is the sample volume.[13]

-

Experimental Workflow Visualization

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Monostearin | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. The tissue distribution of triacylglycerol lipase, monoacylglycerol lipase and phospholipase A in fed and fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemistry, Lipolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

Methodological & Application

Application Notes and Protocols for the Use of 1-Stearoyl-rac-glycerol-d40 as an Internal Standard in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of lipids is crucial for understanding their roles in various biological processes and for the development of novel therapeutics. 1-Stearoyl-rac-glycerol, a monoacylglycerol, is involved in numerous physiological and pathological pathways. Its precise measurement in biological matrices is often accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The use of a stable isotope-labeled internal standard, such as 1-Stearoyl-rac-glycerol-d40, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the quantification.[1][2]

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of 1-Stearoyl-rac-glycerol in biological samples by LC-MS/MS.

Principle of Internal Standardization

The fundamental principle of using an internal standard (IS) in quantitative analysis is to add a known amount of a compound that is chemically and physically similar to the analyte of interest to both the calibration standards and the unknown samples. The IS, in this case, this compound, co-elutes with the analyte (1-Stearoyl-rac-glycerol) and experiences similar effects during sample preparation and analysis. By measuring the ratio of the analyte signal to the internal standard signal, variations can be normalized, leading to more accurate and precise quantification.

Caption: Principle of internal standard-based quantification.

Experimental Protocols

Materials and Reagents

-

1-Stearoyl-rac-glycerol (analytical standard)

-

Methanol (B129727) (LC-MS grade)

-

Chloroform (HPLC grade)

-

Water (LC-MS grade)

-

Ammonium (B1175870) formate (B1220265) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Biological matrix (e.g., plasma, serum, tissue homogenate)

Sample Preparation: Lipid Extraction

A modified Bligh and Dyer extraction method is commonly used for the extraction of monoacylglycerols from biological samples.

-

Sample Aliquoting: Thaw frozen biological samples (e.g., 50 µL of plasma) on ice.

-

Internal Standard Spiking: Add a known amount of this compound solution in methanol to each sample, calibration standard, and quality control (QC) sample. A typical concentration for the internal standard spiking solution is 1 µg/mL.

-

Solvent Addition: Add 2:1 (v/v) chloroform:methanol to the sample to a final volume that is 20 times the sample volume. For a 50 µL sample, this would be 1 mL of the solvent mixture.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add water (0.25 times the volume of the organic solvent) to induce phase separation. For the example above, add 250 µL of water.

-

Centrifugation: Centrifuge the samples at 2000 x g for 10 minutes at 4°C to achieve complete phase separation.

-

Lipid Layer Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 acetonitrile:water with 10 mM ammonium formate). Vortex for 30 seconds and transfer to an LC autosampler vial.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of 1-Stearoyl-rac-glycerol. Method optimization is recommended for specific instrumentation and applications.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | 10 mM Ammonium Formate in 90:10 (v/v) Acetonitrile:Isopropanol |

| Gradient | 0-2 min: 30% B; 2-12 min: 30-95% B; 12-15 min: 95% B; 15.1-18 min: 30% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 50°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

| Collision Gas | Argon |

MRM Transitions (Hypothetical - requires experimental determination)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1-Stearoyl-rac-glycerol | 359.3 [M+H]+ | 285.3 [M+H - C3H6O2]+ | 15 |

| This compound | 399.5 [M+H]+ | 325.5 [M+H - C3H6O2]+ | 15 |

Note: The exact m/z values and collision energies should be optimized on the specific mass spectrometer being used.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for both 1-Stearoyl-rac-glycerol and this compound using the instrument's software.

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and QCs.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

-

Concentration Determination: Determine the concentration of 1-Stearoyl-rac-glycerol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation (Hypothetical Data)

The following tables present hypothetical but realistic quantitative data for a validated method.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Regression Equation | y = 0.005x + 0.001 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% bias) |

| Low QC | 5 | 6.2 | 8.5 | -3.1 |

| Mid QC | 100 | 4.8 | 6.1 | 1.5 |

| High QC | 800 | 3.5 | 5.2 | 0.8 |

Table 3: Recovery and Matrix Effect

| QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 85.3 | 92.1 |

| High QC | 88.1 | 95.4 |

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (ng/mL) |

| LOD | 0.5 |

| LOQ | 1.0 |

Experimental Workflow Diagram

Caption: A typical experimental workflow for lipidomics analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of 1-Stearoyl-rac-glycerol in complex biological matrices by LC-MS/MS. The detailed protocols and validation data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. Adherence to these guidelines will ensure high-quality data for a better understanding of the role of 1-Stearoyl-rac-glycerol in health and disease.

References

Application Note: GC-MS Protocol for Fatty Acid Profiling with 1-Stearoyl-rac-glycerol-d40

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the accurate quantification of fatty acids in biological samples using gas chromatography-mass spectrometry (GC-MS). The method employs a stable isotope-labeled internal standard, 1-Stearoyl-rac-glycerol-d40, to ensure high precision and accuracy by correcting for variations during sample preparation and analysis.[1] The protocol involves lipid extraction, saponification to release fatty acids, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis. This robust workflow is suitable for comprehensive fatty acid profiling in complex matrices such as plasma, tissues, and cell cultures.

Introduction

Fatty acids are essential biomolecules involved in energy metabolism, cell membrane structure, and signaling pathways.[2] Accurate measurement of their profiles is critical in metabolic research, clinical diagnostics, and drug development.[2] Gas chromatography-mass spectrometry is a powerful technique for fatty acid analysis due to its high resolution and sensitivity.[3] However, fatty acids must be derivatized to more volatile forms, typically fatty acid methyl esters (FAMEs), to be amenable to GC analysis.[4][5]

The use of a stable isotope-labeled internal standard, added at the beginning of the sample preparation, is crucial for reliable quantification.[2] This strategy, known as stable isotope dilution, accounts for analyte loss during extraction and inconsistencies in instrument response.[1][6] this compound is an ideal internal standard as it mimics the behavior of esterified fatty acids in biological samples throughout the entire analytical procedure, including hydrolysis and derivatization.[7]

Experimental Protocol

The overall workflow consists of lipid extraction, saponification and derivatization, and instrumental analysis by GC-MS.[3]

Materials and Reagents

-

Chloroform (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Sodium Chloride (NaCl) solution (0.9% w/v)

-

This compound solution (in a suitable organic solvent, e.g., chloroform)

-

Sodium Hydroxide in Methanol (0.5 M)

-

Boron Trifluoride in Methanol (BF3-Methanol, 14% w/v)

-

Hexane (B92381) (GC Grade)

-

Anhydrous Sodium Sulfate (B86663)

-

FAME standards mix for calibration curve

-

Screw-capped glass tubes with PTFE-lined caps

Sample Preparation and Lipid Extraction

-

Sample Aliquoting : Transfer a precise amount of the biological sample (e.g., 100 µL of plasma or 10-20 mg of homogenized tissue) into a screw-capped glass tube.

-

Internal Standard Spiking : Add a known amount of the this compound internal standard solution to each sample, quality control sample, and calibration standard.

-

Lipid Extraction (Folch Method) :

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.[2]

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation and vortex for another 30 seconds.[2]

-

Centrifuge at 2000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic layer (chloroform phase), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.[3]

-

-

Drying : Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The resulting lipid extract is ready for derivatization.[8]

Saponification and Derivatization to FAMEs

This two-step process first hydrolyzes the ester bonds and then methylates the free fatty acids.[9]

-

Saponification :

-

Esterification :

FAME Extraction

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution to the cooled reaction tube.[9]

-

Vortex vigorously for 1 minute and centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial for analysis.[3][9] A small amount of anhydrous sodium sulfate can be added to remove any residual water.

GC-MS Analysis

The derivatized FAMEs are separated and quantified using a GC-MS system. Typical operating conditions are provided below.

Data Presentation: Quantitative Parameters

Quantitative data for the GC-MS analysis should be summarized in structured tables. Table 1 outlines typical instrumental conditions, and Table 2 lists common FAMEs with their corresponding quantification and confirmation ions for Selected Ion Monitoring (SIM) mode.

Table 1: Typical GC-MS Operating Conditions for FAME Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph (GC) | |

| Column | Polar capillary column (e.g., HP-88, FAMEWAX, 60 m x 0.25 mm ID, 0.20 µm film thickness)[3][4] |

| Carrier Gas | Helium, constant flow mode (e.g., 1.2 mL/min)[3] |

| Injection Mode | Splitless (1 µL)[3] |

| Injector Temperature | 250°C[3] |

| Oven Temperature Program | 150°C, hold for 1 min, ramp to 270°C at 10°C/min, then to 310°C at 40°C/min, hold for 1 min[1] |

| Mass Spectrometer (MS) | |

| Transfer Line Temperature | 280°C[1] |

| Ionization Mode | Electron Ionization (EI)[3] |

| Ionization Energy | 70 eV[3] |

| Acquisition Mode | Selected Ion Monitoring (SIM) for targeted quantification or Full Scan (m/z 50-550) for profiling[2][10] |

Table 2: Example SIM Ions for Quantification of Common FAMEs

| Fatty Acid Methyl Ester (FAME) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

|---|---|---|---|

| Palmitate (C16:0) | ~18.5 | 270 | 74, 87 |

| Oleate (C18:1) | ~21.2 | 296 | 55, 264 |

| Linoleate (C18:2) | ~21.8 | 294 | 67, 81 |

| Stearate (C18:0) | ~22.1 | 298 | 74, 87 |

| Stearate-d35 (Internal Std.) | ~22.0 | 333 | 74, 98 |

| Arachidonate (C20:4) | ~24.5 | 318 | 79, 91 |

Note: Retention times are approximate and depend on the specific GC column and conditions used. Ions for the deuterated standard reflect the mass shift due to deuterium (B1214612) labeling on the acyl chain.

Mandatory Visualization

The logical flow of the fatty acid profiling protocol is illustrated in the diagram below.

Caption: Experimental workflow for GC-MS analysis of fatty acids.

Conclusion

The described GC-MS method provides a reliable and accurate means for the quantification of fatty acids in biological samples.[2] The incorporation of this compound as an internal standard is critical for correcting for sample loss during preparation and for variations in instrument performance, thereby ensuring high-quality, reproducible data.[2] This protocol is a valuable tool for researchers in various fields, including metabolic research, drug discovery, and clinical diagnostics.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. gcms.cz [gcms.cz]

- 5. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. netascientific.com [netascientific.com]

- 8. blog.organomation.com [blog.organomation.com]

- 9. benchchem.com [benchchem.com]

- 10. agilent.com [agilent.com]

Application Notes and Protocols for Absolute Quantification of 1-Stearoyl-rac-glycerol using 1-Stearoyl-rac-glycerol-d40 in Lipidomics